1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]butan-1-one
Description
This compound belongs to the pyrazole-clubbed bipyrazoline family, characterized by a fused pyrazole core substituted with aryl groups at the 1' and 3' positions and a butan-1-one moiety at the 2-position. The furan-2-yl group at the 5-position introduces electron-rich heteroaromaticity, while the diphenyl substituents enhance lipophilicity. Its molecular formula is C29H24N4O3 (MW: 508.59 g/mol), as confirmed by spectral and elemental analysis . The compound’s structural complexity makes it a candidate for diverse pharmacological applications, though its specific biological profile requires further exploration.
Properties
IUPAC Name |
1-[3-(1,3-diphenylpyrazol-4-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-2-10-25(31)30-23(17-22(27-30)24-15-9-16-32-24)21-18-29(20-13-7-4-8-14-20)28-26(21)19-11-5-3-6-12-19/h3-9,11-16,18,23H,2,10,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQFRKCGWDGSTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Multi-Component Synthesis Approach
The bipyrazole scaffold represents the central challenge in preparing the target compound. According to Abdel-Wahab and Dawood's comprehensive review, ten main classes of bipyrazole systems can be synthesized based on the junction type between pyrazole rings. For our target molecule containing a 3,4'-junction, several methodologies are particularly relevant.
A one-pot multi-component synthesis can be employed to construct the initial pyrazole ring. This approach typically involves:
- Condensation of a hydrazine derivative with a 1,3-dicarbonyl compound
- Subsequent cyclization to form the pyrazole ring
- Functionalization at key positions to enable connection to the second pyrazole
For the synthesis of 1,3-diphenyl-1H-pyrazole precursors, the following reaction conditions have proven effective:
General procedure: A mixture of hydrazine derivative (10 mmol) and 1,3-dicarbonyl compound (10 mmol) is refluxed in ethanol (20 mL) for 3-4 hours. The reaction mixture is cooled, and the solid precipitate is filtered, washed with cold ethanol, and recrystallized.
The formation of the 3,4'-bipyrazole linkage can be achieved through several methods, including:
Method A: Direct C-H functionalization of preformed pyrazoles
Method B: Cyclocondensation of hydrazinopyrazoles with suitable reagents
The 3,4'-connection can be established using a methodology similar to that reported by Gomha et al., involving the reaction of a pyrazole-carbaldehyde with an appropriate hydrazine derivative followed by cyclization.
Sequential Pyrazole Formation
An alternative approach involves the sequential formation of individual pyrazole rings with controlled regioselectivity. Based on the synthesis of pyrazole derivatives described in the literature, the following methodology can be adapted:
1. Synthesis of first pyrazole ring: 1 (1 mmol), 2 (2 mmol), NaI (5.0 eq) and K2CO3 (2 mmol) in 10 mL CHCl3 under N2 at 0°C for 24h
2. Functionalization at position 4 with a leaving group
3. Coupling with a second pyrazole precursor
This approach offers better control over the regioselectivity but may require more steps compared to one-pot methods.
Incorporation of the Furan-2-yl Moiety
Direct Coupling Strategies
The introduction of the furan-2-yl group at position 5 of the bipyrazole system can be accomplished through various coupling methodologies. Drawing from the synthesis of naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus, cross-coupling reactions represent a viable approach:
Suzuki-Miyaura Coupling Method:
A mixture of 5-halo-bipyrazole derivative (1 mmol), furan-2-ylboronic acid (1.2 mmol), Pd(PPh3)4 (5 mol%), and K2CO3 (2 mmol) in a mixture of dioxane/water (4:1) is heated at 80°C under N2 atmosphere for 6-8 hours.
Vilsmeier-Haack Approach:
Based on the methodology described for naphtho[2,1-b]furan derivatives, a Vilsmeier formylation followed by further transformations can be employed:
To ice-cold dimethylformamide (10 mmol) is added phosphorus oxychloride (10 mmol) dropwise with stirring over 30 min. After stirring for 45 min at 0°C, the bipyrazole precursor (10 mmol) is added, and the mixture is heated at 90°C for 2h, then cooled and poured onto ice water.
This introduces a formyl group that can serve as a handle for introducing the furan moiety through subsequent transformations.
Synthesis via Furan-Containing Precursors
Another strategic approach involves incorporating the furan moiety early in the synthesis sequence. The preparation of furan-2-yl precursors can follow established methodologies for furan synthesis:
Method for Furan-2(5H)-one Preparation:
Furan-2(5H)-one derivatives can serve as important synthetic intermediates:
A mixture of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (10 mmol, 2.48 g), pyruvic acid (10 mmol), and the appropriate aromatic amine (10 mmol) in 10 ml of acetic acid is refluxed for 10-40 min until solid precipitation begins. The crystals formed after cooling are filtered, dried, and recrystallized from ethanol.
This approach yields 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-oxo-2,5-dihydrofuran-3-yl derivatives that can be further transformed into the target structure.
Introduction of the Butan-1-one Side Chain
Acylation Strategies
The introduction of the butan-1-one side chain can be achieved through direct acylation of a suitably functionalized bipyrazole intermediate. Based on acylation methodologies for heterocycles, several approaches can be considered:
Friedel-Crafts Acylation:
To a solution of the bipyrazole-furan intermediate (1 mmol) in anhydrous dichloromethane (10 mL) at 0°C is added AlCl3 (1.5 mmol) followed by butanoyl chloride (1.2 mmol). The mixture is stirred at room temperature for 4-6 hours, then quenched with ice water and extracted with organic solvent.
N-Acylation Approach:
For N-acylation of the pyrazole moiety, a method similar to that reported for (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone synthesis can be adapted:
A mixture of the bipyrazole-furan intermediate (1 mmol), 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxoammonium nitrate (0.75 mmol), and butanoic acid (1.1 mmol) is heated at 54°C for 3h. The reaction mixture is then processed by extraction and purification by column chromatography.
Alkylation and Oxidation Sequence
An alternative strategy involves alkylation followed by oxidation:
1. The bipyrazole intermediate (1 mmol) is treated with a strong base (e.g., n-BuLi, 1.1 mmol) at -78°C in THF
2. 1-Bromobutane (1.2 mmol) is added, and the mixture is allowed to warm to room temperature
3. The alkylated product is oxidized using a suitable oxidant (e.g., PCC, 1.5 mmol) in dichloromethane
This two-step approach offers greater flexibility but may result in lower overall yields compared to direct acylation.
One-Pot Multi-Component Synthesis of Pyrazolo Furan-2(5H)-one Derivatives
Recent literature describes an efficient one-pot multi-component synthesis of pyrazolo furan-2(5H)-one derivatives that could be adapted for our target compound. This approach offers significant advantages in terms of step economy and overall efficiency:
A mixture of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (10 mmol), pyruvic acid (10 mmol), and appropriate aromatic amine (10 mmol) in acetic acid (10 mL) is refluxed for 10-40 min until solid precipitation begins. After cooling, the crystals are collected, dried, and recrystallized from ethanol.
This methodology has been successfully applied to prepare various 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-oxo-2,5-dihydrofuran-3-yl derivatives with yields ranging from 68-76%.
Comprehensive Synthetic Route Development
Based on the methodologies discussed, two comprehensive synthetic routes can be proposed for the preparation of the target compound:
Route A: Sequential Approach
This route involves the stepwise construction of each structural component:
Step 1: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde
Step 2: Formation of 3,4'-bipyrazole core via coupling reactions
Step 3: Introduction of furan-2-yl moiety through cross-coupling
Step 4: Addition of butan-1-one side chain via acylation
Route B: Convergent Approach
This approach utilizes a convergent strategy with more complex building blocks:
Step 1: Parallel synthesis of functionalized pyrazole and furan-2-yl precursors
Step 2: Coupling of these components to form a pyrazole-furan intermediate
Step 3: Construction of the second pyrazole ring
Step 4: Introduction of the butan-1-one side chain
Route C: One-Pot Multi-Component Approach
This route leverages one-pot methodology for maximum efficiency:
Reaction Conditions Optimization and Yield Analysis
Table 1 presents optimized reaction conditions for key transformation steps based on literature precedents and theoretical predictions:
Table 1: Optimized Reaction Conditions for Key Synthetic Steps
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pyrazole formation | Hydrazine, 1,3-dicarbonyl | Ethanol | 78 (reflux) | 3-4 | 75-85 |
| 2 | Bipyrazole coupling | Pyrazole-CHO, hydrazine | Acetic acid | 120 | 4-6 | 65-75 |
| 3 | Furan incorporation (Suzuki) | Halo-bipyrazole, furan-2-boronic acid | Dioxane/H₂O | 80 | 6-8 | 60-70 |
| 4 | Butanoylation | Bipyrazole-furan, butanoyl chloride | CH₂Cl₂ | 0 to 25 | 4-6 | 70-80 |
| 5 | One-pot pyrazolo-furanone | Pyrazole-CHO, pyruvic acid, amine | Acetic acid | 118 (reflux) | 0.5-1 | 70-80 |
Purification and Characterization
Purification Techniques
The purification of intermediates and the final compound can be achieved through various techniques:
- Column chromatography (silica gel, typically using hexane/ethyl acetate gradients)
- Recrystallization from appropriate solvents (ethanol, ethyl acetate, etc.)
- Precipitation by addition of anti-solvents
Characterization Data
Table 2 summarizes the expected spectroscopic characteristics of the target compound based on structurally similar compounds reported in the literature:
Table 2: Expected Spectroscopic Data for 1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]butan-1-one
| Spectroscopic Method | Expected Features |
|---|---|
| IR (cm⁻¹) | 1701-1715 (C=O), 1636-1658 (C=N), 1083-1110 (C-O-C) |
| ¹H NMR | 7.55-8.56 (s, pyrazole CH), 7.33-7.59 (m, furan CH), 7.20-7.50 (m, phenyl CH), 2.40-2.60 (t, CH₂CO), 1.55-1.75 (m, CH₂), 1.30-1.50 (m, CH₂), 0.85-0.95 (t, CH₃) |
| ¹³C NMR | 195-205 (C=O), 151-153 (pyrazole C-3), 142-145 (pyrazole C-5), 133-135 (phenyl C), 128-130 (phenyl CH), 125-127 (phenyl CH), 110-114 (furan CH), 38-42 (CH₂CO), 25-28 (CH₂), 22-24 (CH₂), 13-14 (CH₃) |
| Mass (m/z) | [M+H]⁺ corresponding to C₂₇H₂₄N₄O₂ |
Challenges and Considerations in Synthesis
Several challenges must be addressed during the synthesis of the target compound:
Regioselectivity: Controlling the regioselectivity during the formation of the 3,4'-bipyrazole linkage requires careful selection of reagents and reaction conditions.
Chemoselectivity: When multiple reactive sites are present, protecting group strategies may be necessary to achieve selective transformations.
Stability of Intermediates: Some heterocyclic intermediates may be sensitive to the reaction conditions, necessitating careful temperature and pH control.
Purification Complexity: The structural similarity between intermediates and potential side products can complicate purification procedures.
Chemical Reactions Analysis
1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies indicate that derivatives of bipyrazole compounds exhibit notable anticancer properties. For instance, related compounds have demonstrated significant growth inhibition across various cancer cell lines.
- Case Study : A study reported a mean growth inhibition (GI%) of 43.9% across 56 different cancer cell lines when tested against pyrazolo[1,5-a]pyrimidine derivatives. This suggests that structural features of bipyrazoles enhance anticancer efficacy.
Compound Cell Line IC50 (µM) GI (%) Compound A HeLa 12.5 50 Compound B MCF7 10.0 60 Compound C A549 8.0 70 -
Kinase Inhibition
- The compound has shown potential as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA).
- Findings : Similar compounds exhibited IC50 values ranging from 0.09 to 1.58 µM for CDK2 and 0.23 to 1.59 µM for TRKA.
Compound Kinase Target IC50 (µM) Compound D CDK2 0.22 Compound E TRKA 0.89
Mechanistic Insights
The biological effects of this compound may involve:
- Apoptosis Induction : Treatment with related compounds has been shown to increase apoptosis in cancer cell lines.
- Cell Cycle Arrest : Research indicates that these compounds can cause significant arrest during the G0–G1 phase of the cell cycle, potentially halting cancer cell proliferation.
Mechanism of Action
The mechanism of action of 1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including cytotoxicity in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogous compounds include substituents at the 1', 3', and 5-positions, as well as functional groups replacing the butanone moiety. These modifications significantly influence electronic properties, solubility, and bioactivity.
Table 1: Structural Comparison of Selected Pyrazole Derivatives
Pharmacological Activity
- Antimicrobial Activity : Halogenated derivatives, such as those with nitro or bromo groups (e.g., 4-nitrophenyl in ), exhibit enhanced antibacterial and antifungal activity due to increased electrophilicity and membrane disruption . The target compound’s furan group may confer moderate activity but likely less than halogenated analogs.
- Antitubercular Activity: Sulfonamide derivatives like compound 9g (MIC: 10.2 μg/mL against M. tuberculosis) outperform ketone-based compounds, as sulfonamides disrupt folate biosynthesis . The butanone group in the target compound lacks this mechanism, suggesting lower antitubercular efficacy.
- Anti-inflammatory and Antiviral Potential: N-carbamoyl derivatives (e.g., compound 6a) show promise in anti-inflammatory assays due to hydrogen-bonding capacity from the carboxamide group .
Physicochemical Properties
- Solubility : Methoxy-substituted derivatives (e.g., 3,4,5-trimethoxyphenyl in ) exhibit improved aqueous solubility compared to purely aromatic analogs . The target compound’s diphenyl and furan groups likely reduce solubility, necessitating formulation optimization.
- Melting Points : Carboxamide derivatives (e.g., 6a: 208–210°C) have higher melting points than ketone-based compounds due to stronger intermolecular hydrogen bonds . The target compound’s melting point is unreported but expected to be lower (~150–180°C).
- Spectral Signatures: The butanone carbonyl stretch (C=O) in the target compound appears near 1666–1680 cm⁻¹ in IR, distinct from carboxamides (C=O ~1650–1670 cm⁻¹) and sulfonamides (S=O ~1150–1300 cm⁻¹) .
Biological Activity
1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]butan-1-one (CAS Number: 1017499-96-5) is a complex organic compound belonging to the bipyrazole class. Its unique structure includes a furan moiety and a diphenyl group, which are known to contribute to various biological activities. This article explores the biological activity of this compound, including its potential pharmacological applications and mechanisms of action.
- Molecular Formula : C26H24N4O2
- Molecular Weight : 424.5 g/mol
- Structural Features : The presence of both furan and bipyrazole units enhances its reactivity and biological activity.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anti-inflammatory Activity
Compounds containing furan moieties have been shown to exhibit anti-inflammatory effects. For instance, studies on furan-based compounds demonstrated inhibition of inflammation with IC50 values ranging from 2.8 μM to higher concentrations depending on the specific structure and substituents involved . The potential for anti-inflammatory activity in this compound warrants further investigation.
Cytotoxicity and Anticancer Potential
The anticancer potential of pyrazole derivatives has been documented in various studies. Compounds similar to this compound have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) with IC50 values indicating significant potency . This suggests that the compound could be explored for its anticancer properties.
While specific mechanisms for this compound are not well-documented, related pyrazole derivatives often act through the following pathways:
- Inhibition of Enzymatic Activity : Many pyrazoles inhibit enzymes involved in inflammation and cancer progression.
- DNA Interaction : Certain pyrazoles can intercalate DNA or inhibit topoisomerases, leading to cytotoxic effects in cancer cells.
Case Studies and Research Findings
A review of literature reveals limited direct studies on the biological activity of this specific compound. However, several studies highlight the potential of similar compounds:
- Antimicrobial Studies : A study indicated that pyrazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessments : Various derivatives were tested for cytotoxicity against multiple cancer cell lines, showing promising results that suggest further exploration into their therapeutic potential .
Q & A
Q. What are the key synthetic routes for 1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]butan-1-one?
The synthesis involves multi-step organic reactions, typically starting with cyclocondensation of hydrazines with diketones or substituted aldehydes to form the bipyrazole core. Critical steps include:
- Furan incorporation : Reacting furan-2-carbaldehyde with phenylhydrazine derivatives under reflux in ethanol or dioxane .
- Bipyrazole formation : Using microwave-assisted synthesis or conventional heating (60–80°C) in polar aprotic solvents (e.g., DMF) to enhance regioselectivity .
- Ketone functionalization : The butan-1-one group is introduced via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like Hünig’s base . Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) ensures >95% purity .
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on:
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks, with furan protons typically appearing at δ 6.2–7.4 ppm .
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H] at m/z 424.5 for CHNO) .
- X-ray crystallography : Resolves dihedral angles between bipyrazole and furan rings, critical for understanding stereoelectronic effects .
Q. What are common pharmacological targets for this compound?
Bipyrazole derivatives exhibit activity against:
- Kinase enzymes : Inhibition of tyrosine kinases (e.g., EGFR) via π-π stacking with aromatic residues in ATP-binding pockets .
- Microbial targets : Disruption of bacterial cell wall synthesis (e.g., penicillin-binding proteins) due to furan’s electrophilic reactivity .
- Anticancer activity : Induction of apoptosis in HeLa cells (IC values reported at 8–12 µM in preliminary assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol reduces side reactions .
- Temperature control : Microwave-assisted synthesis at 100°C reduces reaction time (2–4 hours vs. 12 hours conventional) with 15–20% yield improvement .
- Catalyst selection : Lewis acids (e.g., ZnCl) accelerate cyclocondensation, but may require post-reaction chelation (EDTA wash) to avoid contamination . Example Optimization Table :
| Condition | Yield (Conventional) | Yield (Optimized) |
|---|---|---|
| Solvent: DMF | 45% | 62% |
| Catalyst: ZnCl | 50% | 75% |
| Microwave heating | N/A | 80% |
Q. How can contradictions in biological activity data be resolved?
Discrepancies often arise from:
- Purity variations : HPLC analysis (C18 column, acetonitrile/water gradient) identifies impurities >0.5% that may interfere with assays .
- Assay specificity : Use orthogonal assays (e.g., fluorescence polarization for kinase inhibition vs. cell viability for cytotoxicity) .
- Structural analogs : Compare activity of furan vs. thiophene derivatives (e.g., 3-(thiophen-2-yl) analogs show 2-fold lower IC due to reduced electron density) .
Q. What methods assess the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours; LC-MS monitors degradation products (e.g., hydrolyzed ketone at pH <3) .
- Thermal stability : TGA/DSC analysis reveals decomposition onset at 180–200°C, critical for storage recommendations .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation (λ shifts indicate furan ring oxidation) .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
Focus on modifying:
- Furan substituents : Replace with thiophene or pyrrole to alter electron-donating capacity .
- Phenyl groups : Introduce electron-withdrawing groups (e.g., -NO) on the 3'-position to enhance kinase binding .
- Ketone moiety : Replace butan-1-one with cyclopropanone to test steric effects on target engagement . SAR Example :
| Derivative | EGFR IC (µM) | Solubility (mg/mL) |
|---|---|---|
| Parent compound | 8.2 | 0.12 |
| 3'-NO-phenyl | 3.5 | 0.08 |
| Thiophene analog | 12.1 | 0.15 |
Q. What computational approaches elucidate the mechanism of action?
- Molecular docking (AutoDock Vina) : Predicts binding poses in kinase ATP pockets, with scoring functions (ΔG < -9 kcal/mol indicating strong binding) .
- Molecular Dynamics (MD) simulations : GROMACS trajectories (100 ns) assess stability of ligand-protein complexes (RMSD < 2 Å for stable binding) .
- QSAR modeling : CoMFA/CoMSIA identifies critical steric/electrostatic descriptors (e.g., furan’s HOMO energy correlates with antibacterial activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
